2-(2-Chloro-4-fluorophenyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H9ClFN/c10-8-5-6(11)1-2-7(8)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
InChI Key |
RIHFFWWIZPZYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Chloro 4 Fluorophenyl Azetidine and Its Derivatives
Cyclization and Cycloaddition Approaches to the Azetidine (B1206935) Ring Systemasianpubs.orgacs.orgmedwinpublishers.com
The construction of the strained azetidine ring requires specialized synthetic methods. Among the most powerful are cycloaddition reactions, which form the four-membered ring in a single step, and advanced cyclization techniques that forge the final carbon-nitrogen bond to close the ring. medwinpublishers.com These approaches are critical for accessing functionalized azetidines from acyclic precursors. acs.org
Ketene-Imine Cycloaddition (Staudinger Reaction)mdpi.comrsc.orgresearchgate.net
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam (2-azetidinone) synthesis. mdpi.comresearchgate.net While this method directly yields the oxidized azetidinone ring, these products can be subsequently reduced to the corresponding azetidines. For the synthesis of a precursor to 2-(2-Chloro-4-fluorophenyl)azetidine, the key starting materials would be an appropriately substituted ketene and an imine derived from 2-chloro-4-fluorobenzaldehyde (B1630644).
The mechanism of the Staudinger reaction is generally understood to be a two-step process. rsc.org It begins with the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. This initial step forms a zwitterionic intermediate. rsc.org The subsequent step is a conrotatory ring closure, where the enolate anion attacks the iminium cation to form the four-membered β-lactam ring. researchgate.net
Several factors can influence the reaction pathway and the stability of the zwitterionic intermediate, including the electronic properties of the substituents on both the ketene and the imine, the solvent, and the reaction temperature. rsc.orgnih.gov For the synthesis of a 2-(2-chloro-4-fluorophenyl) substituted β-lactam, the electron-withdrawing nature of the chloro and fluoro groups on the imine component would influence the electrophilicity of the iminium ion in the intermediate, thereby affecting the rate of ring closure.
Key Mechanistic Steps:
Nucleophilic Attack: The nitrogen atom of the imine adds to the central carbon of the ketene.
Formation of Zwitterionic Intermediate: A short-lived, charge-separated intermediate is formed.
Electrocyclic Ring Closure: The intermediate undergoes a 4π-electron conrotatory cyclization to yield the β-lactam ring.
The stereochemical outcome of the Staudinger reaction is a critical aspect, as the formation of new stereocenters on the azetidine ring is common. The diastereoselectivity (cis vs. trans) of the resulting β-lactam is determined during the ring-closing step of the zwitterionic intermediate. researchgate.net The relative stereochemistry of the substituents at positions 3 and 4 of the ring is influenced by the geometry of the imine and the approach of the reactants. mdpi.com
Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines can lead to trans products. researchgate.net The final stereochemical outcome can be a result of kinetic or thermodynamic control. Factors that influence the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate play a crucial role. For instance, modifying reaction conditions such as temperature or the order of reagent addition has been shown to reverse the diastereoselectivity in the synthesis of some spiro-β-lactams. rsc.org In the context of synthesizing a 2-(2-chloro-4-fluorophenyl) substituted azetidinone, careful selection of the ketene partner and reaction conditions would be paramount to control the stereochemistry.
| Ketene Substituent (R) | Imine Substituent (Ar) | Conditions | Major Diastereomer | Reference |
| Ph | 4-MeO-Ph | Et3N, CH2Cl2, 0°C | cis | researchgate.net |
| OPh | Ph | Et3N, Toluene, reflux | trans | mdpi.com |
| Me | 2,4-di-Cl-Ph | Oxalyl Chloride, DIPEA, RT | trans | rsc.org |
Due to their high reactivity and tendency to dimerize, ketenes are almost always generated in situ for use in the Staudinger reaction. researchgate.netbaranlab.org Several methods are available for this purpose, each with its own advantages.
Dehydrohalogenation of Acyl Chlorides: This is the most common method, where an acyl chloride is treated with a tertiary amine base (like triethylamine) to eliminate HCl and form the ketene. mdpi.com For example, to generate a monosubstituted ketene, the corresponding α-substituted acetyl chloride would be used.
Wolff Rearrangement: This method involves the thermal or photochemical decomposition of α-diazoketones. The rearrangement expels nitrogen gas and generates the ketene. This strategy allows for the formation of ketenes under neutral conditions. baranlab.orged.ac.uk
From Carboxylic Acids: A one-pot method involves the reaction of a carboxylic acid (e.g., a substituted phenylacetic acid) with an activating agent like oxalyl chloride in the presence of a base. This approach avoids the need to pre-synthesize and isolate the acyl chloride. rsc.org
| Precursor | Reagents | Conditions | Ketene Generated |
| Phenylacetyl chloride | Triethylamine (Et3N) | Toluene, 0°C to RT | Phenylketene |
| α-Diazophenylacetone | UV light (photolysis) | Benzene, RT | Methyl(phenyl)ketene |
| 4-Chlorophenylacetic acid | Oxalyl chloride, DIPEA | CH2Cl2, RT | 4-Chlorophenylketene |
Palladium-Catalyzed C(sp³)–H Amination Strategiesnih.gov
A more modern approach to forming the azetidine ring involves the intramolecular amination of C(sp³)–H bonds. Palladium catalysis has emerged as a powerful tool for this transformation, enabling the direct conversion of a C-H bond into a C-N bond. nih.gov To apply this to the synthesis of this compound, a suitable acyclic precursor containing the 2-chloro-4-fluorophenyl group and an amine tethered by a three-carbon chain would be required.
The reaction typically employs a palladium(II) catalyst and an oxidant. A directing group, often attached to the nitrogen atom, is used to position the palladium catalyst in proximity to the target C-H bond, facilitating selective activation and cyclization. This methodology offers a high degree of regioselectivity and can be rendered diastereoselective.
Photochemical [2+2] Cycloaddition Approachesdntb.gov.uarsc.org
The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, provides a direct route to the azetidine skeleton. rsc.orgresearchgate.net This method is atom-economical and can rapidly build molecular complexity. rsc.org For the synthesis of this compound, this reaction would involve the photocycloaddition of an imine derived from 2-chloro-4-fluorobenzaldehyde with a suitable alkene, such as ethylene (B1197577) or a vinyl derivative.
The reaction is typically initiated by the photoexcitation of the imine to an excited state, which then reacts with the ground-state alkene. rsc.org The use of photosensitizers can be employed to facilitate the reaction, often proceeding via a triplet energy transfer mechanism. chemrxiv.orgnih.gov Recent advances have enabled these reactions to be carried out using visible light, offering milder and more sustainable conditions. chemrxiv.org The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on both the imine and the alkene. nih.gov
Electroreductive Intramolecular Cross-Coupling
Electrochemical methods represent a modern approach to the formation of cyclic structures, including the azetidine ring. Electroreductive intramolecular cross-coupling provides a pathway to synthesize azetidines by forming a key carbon-nitrogen or carbon-carbon bond in a precursor molecule through an electron-transfer process. acs.org This technique can be applied to the cyclization of allylic sulfonamides or the reaction of imines with alkoxycarbonyl compounds to yield the desired four-membered ring. acs.org
The general mechanism involves the generation of a radical anion or other reactive intermediate upon electrochemical reduction at the cathode. This intermediate then undergoes an intramolecular cyclization to form the ring. The merger of catalysis, such as with cobalt, and electricity can enable the regioselective generation of key intermediates that directly undergo the necessary intramolecular C–N bond formation. acs.org This electro-organic approach offers advantages such as mild reaction conditions and the avoidance of stoichiometric chemical reductants.
| Parameter | Description | Potential Advantage |
|---|---|---|
| Methodology | Intramolecular cyclization of a linear precursor initiated by electron transfer at an electrode surface. | Avoids harsh chemical reagents. acs.org |
| Typical Precursors | Allylic sulfonamides, imines with tethered leaving groups or carbonyl functionalities. acs.org | Modular synthesis from accessible starting materials. |
| Key Step | Formation of a radical or anionic intermediate that undergoes a 4-exo cyclization. nih.gov | High regioselectivity in ring closure. acs.org |
Functionalization and Derivatization of Precursor Azetidines
A highly versatile and common strategy for synthesizing 2-aryl-substituted azetidines involves the initial construction of a corresponding azetidin-2-one (B1220530) (β-lactam) precursor. This β-lactam already contains the desired substitution pattern, which is then carried through subsequent chemical transformations. The robust nature of the β-lactam ring allows for its synthesis and isolation, followed by targeted modifications to yield the final azetidine product.
Reduction of Azetidin-2-ones (β-Lactams) to Azetidines
The conversion of an azetidin-2-one to an azetidine is a key transformation that involves the reduction of the cyclic amide (lactam) carbonyl group. magtech.com.cn This step is crucial for accessing the saturated azetidine ring from its more readily synthesized β-lactam precursor. While various reducing agents can be employed, the choice is critical to ensure that the desired reduction of the carbonyl group occurs without cleaving the strained four-membered ring. acs.org
Hydroalanes, such as alane (AlH₃) or its complexes, have been identified as particularly effective and specific reagents for this purpose. acs.org Lithium aluminium hydride (LiAlH₄) is also used; however, reaction conditions must be carefully controlled. The use of LiAlH₄ can sometimes lead to 1,2-fission of the β-lactam core, resulting in γ-amino alcohols instead of the desired azetidine. acs.org The reaction outcome is often dependent on the substitution pattern of the β-lactam, particularly the substituent on the nitrogen atom. acs.org
| Reducing Agent | Typical Outcome | Reference |
|---|---|---|
| Hydroalanes (e.g., AlH₃) | Specific reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, yielding the azetidine. | acs.org |
| Lithium Aluminium Hydride (LiAlH₄) | Can yield the desired azetidine via reduction, but may also cause ring fission to form γ-amino alcohols, depending on the substrate and conditions. | acs.org |
| Silanes (with Zn catalyst) | Chemoselective reduction of β-lactams to azetidines. | acs.org |
Introduction of Halogen and Aryl Substituents
The introduction of the specific 2-(2-Chloro-4-fluorophenyl) substituent onto the azetidine core is most strategically accomplished by incorporating this moiety into one of the starting materials before the ring-forming reaction. A common and effective method is to synthesize an imine precursor that already contains the desired substituted aryl group.
This is typically achieved through the condensation reaction of 2-chloro-4-fluorobenzaldehyde with a primary amine. The resulting imine (a Schiff base) then serves as a key building block in a subsequent cycloaddition reaction to form the heterocyclic ring. nih.govmdpi.com This approach ensures that the complex aryl group is precisely positioned at C2 of the resulting azetidin-2-one ring, which can then be reduced to the final this compound. Alternative methods, such as cross-coupling reactions on a pre-formed azetidine ring, are also known for arylating azetidines, though often at the C3 position. organic-chemistry.org
Utilization of Specific Reagents and Catalysts (e.g., Chloroacetyl Chloride, Triethylamine)
The synthesis of the precursor 2-(2-Chloro-4-fluorophenyl)azetidin-2-one is frequently accomplished via the Staudinger [2+2] cycloaddition. wikipedia.orgorganicreactions.org This powerful reaction involves the cycloaddition of a ketene with an imine to form a β-lactam. wikipedia.org In this context, specific reagents play critical roles in facilitating the reaction.
Chloroacetyl chloride serves as a precursor to a ketene. In the presence of a tertiary amine base, such as triethylamine , chloroacetyl chloride undergoes dehydrochlorination to generate a highly reactive chloroketene intermediate in situ. researchgate.netorientjchem.orgresearchgate.net
Triethylamine acts as the base that abstracts a proton from the α-carbon of the chloroacetyl chloride, initiating the elimination of hydrogen chloride and the formation of the ketene. nih.govjlu.edu.cn It also serves to neutralize the HCl generated during the reaction. walshmedicalmedia.com
The in situ-generated ketene then reacts with the imine derived from 2-chloro-4-fluorobenzaldehyde. The nucleophilic imine nitrogen attacks the electrophilic carbonyl carbon of the ketene, initiating a process that culminates in the formation of the four-membered β-lactam ring. organicreactions.orgresearchgate.net The stereochemical outcome of the reaction (cis vs. trans) can be influenced by the electronic properties of the substituents on both the imine and the ketene. researchgate.net
| Reagent/Catalyst | Role in Synthesis | Reaction Type |
|---|---|---|
| Chloroacetyl Chloride | Ketene precursor; provides the C3 and C4 atoms of the β-lactam ring. | Staudinger Cycloaddition wikipedia.orgresearchgate.net |
| Triethylamine | Base for the in situ generation of ketene from the acid chloride; neutralizes byproduct HCl. | Staudinger Cycloaddition nih.govorientjchem.orgwalshmedicalmedia.com |
| Imine Precursor | Provides the N1 and C2 atoms (including the 2-aryl substituent) of the β-lactam ring. | Staudinger Cycloaddition organicreactions.orgresearchgate.net |
Reaction Chemistry and Mechanistic Pathways of 2 2 Chloro 4 Fluorophenyl Azetidine
Ring-Opening Reactions and Transformations of the Azetidine (B1206935) Core
The azetidine ring can undergo nucleophilic ring-opening reactions, particularly when the nitrogen atom is activated by an electron-withdrawing group or coordinated to a Lewis acid. These reactions proceed via cleavage of the C-N bonds, alleviating the ring strain. rsc.orgiitk.ac.in
One significant transformation is the Lewis acid-mediated regioselective ring-opening. For instance, N-tosylated 2-aryl-azetidines, such as the closely related 2-(2-chlorophenyl)-1-tosylazetidine, react with zinc iodide (ZnI₂) to yield γ-iodoamines. iitk.ac.in In this reaction, the zinc iodide coordinates to the nitrogen atom, activating the azetidine ring towards nucleophilic attack by the iodide ion. The attack occurs regioselectively at the benzylic carbon (the carbon attached to the aryl group), leading to a single ring-opened product. iitk.ac.in
Another class of ring-opening reactions involves strain-release processes with electrophilic reagents. nih.gov Reagents like benzyl (B1604629) chloroformate can react with the azetidine nitrogen, leading to an activated intermediate that is subsequently attacked by a nucleophile (e.g., chloride ion), resulting in the formation of a γ-chloroamine. nih.govambeed.com Similarly, reactions with anhydrides such as trifluoroacetic anhydride (B1165640) can lead to the formation of functionalized azetidin-3-ols after subsequent hydrolysis steps. nih.gov
Recent studies have also identified azetidinyl-containing compounds as potent electrophiles that react with biological nucleophiles. Specifically, the azetidine ring can be opened by the thiol group of cysteine residues. nih.gov This reaction proceeds through a nucleophilic attack of the thiolate at one of the azetidine ring carbons, resulting in a covalent, ring-opened adduct. nih.gov
Beyond simple ring-opening, the azetidine core can participate in cycloaddition reactions. N-tosylazetidines can undergo a formal [4+2] cycloaddition with various nitriles, mediated by zinc salts, to produce substituted tetrahydropyrimidines. The reaction is sensitive to the substitution pattern on the azetidine ring, with different aryl substituents affecting the reaction rate. iitk.ac.in
Table 1: Summary of Ring-Opening Reactions and Transformations
| Reactant/Catalyst | Reagent | Product Type | Reference |
| N-Tosyl-2-aryl-azetidine | ZnI₂ | γ-Iodoamine | iitk.ac.in |
| 2-Aryl-azetidine | Benzyl Chloroformate | γ-Chloroamine | nih.govambeed.com |
| Azetidinyl Oxadiazole | Cysteine (Thiol) | Ring-opened Thioether Adduct | nih.gov |
| N-Tosyl-2-aryl-azetidine | Nitriles / ZnX₂ | Substituted Tetrahydropyrimidine (B8763341) | iitk.ac.in |
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity profile of 2-(2-Chloro-4-fluorophenyl)azetidine is dualistic, exhibiting both nucleophilic and electrophilic characteristics. masterorganicchemistry.com
Nucleophilic Character: The lone pair of electrons on the nitrogen atom imparts nucleophilic (or Lewis basic) character to the molecule. masterorganicchemistry.com This allows it to react with a variety of electrophiles. The initial step in many of the aforementioned ring-opening reactions, such as activation by Lewis acids (ZnI₂) or reaction with chloroformates, involves the nucleophilic nitrogen attacking the electrophilic species. iitk.ac.innih.gov
Electrophilic Character: While the nitrogen atom is nucleophilic, the carbon atoms of the azetidine ring are electrophilic, particularly when the nitrogen is quaternized or bonded to an electron-withdrawing group (e.g., a tosyl group). iitk.ac.in This induced electrophilicity at the ring carbons makes them susceptible to attack by a wide range of nucleophiles, including halides and thiols. iitk.ac.innih.gov The reaction of an azetidinyl oxadiazole with cysteine serves as a prime example of the ring's electrophilicity, where the carbon of the azetidine ring is the site of attack for the nucleophilic thiolate. nih.gov This electrophilic nature is the cornerstone of the ring-opening reactions that define much of the azetidine's chemistry.
Table 2: Nucleophilic vs. Electrophilic Reactivity
| Reactive Center | Character | Description of Reactivity | Example Reaction | Reference |
| Nitrogen Atom | Nucleophilic | Donates its lone pair of electrons to react with electrophiles (Lewis acids, acylating agents). | Coordination with ZnI₂ to activate the ring. | iitk.ac.in |
| Ring Carbon Atoms | Electrophilic | Accept a pair of electrons from nucleophiles, leading to C-N bond cleavage and ring-opening. | Attack by iodide ion or cysteine thiolate. | iitk.ac.innih.gov |
Catalytic Transformations Involving the Azetidine Moiety
The rigid, stereochemically defined structure of the azetidine ring makes it a valuable scaffold in asymmetric catalysis. Chiral azetidine derivatives can serve as effective ligands for transition metals, facilitating a variety of enantioselective transformations. nih.gov
Specifically, 2,4-cis-disubstituted azetidines have been developed as C₁-symmetric N,N'-ligands for copper-catalyzed Henry reactions (nitroaldol reactions). nih.gov In these systems, the azetidine ligand coordinates to a copper(II) salt, creating a chiral catalytic complex. This complex then orchestrates the enantioselective addition of nitromethane (B149229) to an aldehyde. The specific substitution pattern on the azetidine ring, including the nature of the groups at the 2- and 4-positions, is crucial for determining the level of enantiomeric excess achieved in the product. nih.gov While not specifically detailing the 2-(2-Chloro-4-fluorophenyl) derivative, this research demonstrates a key application of the 2-aryl-azetidine framework in catalysis. nih.gov
Elucidation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in azetidine reactions is key to explaining their reactivity and selectivity.
In Lewis acid-mediated ring-opening reactions, the initial intermediate is a complex formed between the azetidine nitrogen and the Lewis acid (e.g., ZnI₂). This coordination enhances the electron-withdrawing nature of the nitrogen substituent, polarizing the C-N bonds and activating the ring carbons for nucleophilic attack. iitk.ac.in
For the [4+2] cycloaddition with nitriles, a mechanism is proposed wherein the activated azetidine ring is opened by the nitrile, forming an intermediate that is stabilized by the solvent before cyclizing to the final tetrahydropyrimidine product. iitk.ac.in The rate of this reaction is influenced by how well the intermediate is stabilized. iitk.ac.in
In the case of strain-release reactions with electrophiles like benzyl chloroformate, it is proposed that the electrophilic activation of the nitrogen atom leads to a highly strained 1-azoniabicyclo[1.1.0]butane intermediate. This transient species is then rapidly intercepted by a nucleophile, leading to the ring-opened product. nih.gov
For the nucleophilic ring-opening of azetidinyl oxadiazoles (B1248032) by thiols, density functional theory (DFT) calculations suggest a concerted Sₙ2-like mechanism. This pathway involves the thiolate attacking a carbon atom of the azetidine ring, leading directly to the ring-opened product through a single transition state without the formation of a stable intermediate. nih.gov
Table 3: Proposed Intermediates in Azetidine Reactions
| Reaction Type | Proposed Intermediate / Transition State | Description | Reference |
| Lewis Acid-Mediated Ring Opening | Lewis Acid-Nitrogen Complex | Coordination of ZnI₂ to the azetidine nitrogen activates the ring. | iitk.ac.in |
| Strain-Release with Chloroformates | 1-Azoniabicyclo[1.1.0]butane | A highly strained, transient bicyclic cation formed after N-acylation. | nih.gov |
| Thiol-Induced Ring Opening | Sₙ2-like Transition State | A concerted mechanism where the C-S bond forms as the C-N bond breaks. | nih.gov |
| Cycloaddition with Nitriles | Solvent-Stabilized Open-Chain Species | An intermediate formed after initial attack by the nitrile, prior to cyclization. | iitk.ac.in |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 2 Chloro 4 Fluorophenyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic framework. For 2-(2-Chloro-4-fluorophenyl)azetidine, both ¹H and ¹³C NMR are employed to confirm its constitution and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound include multiplets for the diastereotopic protons of the azetidine (B1206935) ring, typically observed between δ 3.6–3.8 ppm. vulcanchem.com The aromatic protons on the 2-chloro-4-fluorophenyl group would appear further downfield in the range of δ 7.2–7.5 ppm. vulcanchem.com The coupling patterns and constants (J-values) between the azetidine protons are crucial for determining their relative stereochemistry (cis/trans). Advanced 2D NMR techniques, such as NOESY or ROESY, can be used to establish through-space correlations, which are vital for assigning the stereochemistry of substituted azetidines. acs.orgipb.pt
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons of the azetidine ring are expected to resonate in the aliphatic region, around δ 45 ppm. vulcanchem.com The aromatic carbons of the substituted phenyl ring would produce a set of signals in the δ 120–140 ppm range. vulcanchem.com The specific chemical shifts are influenced by the substitution pattern of the electron-withdrawing chlorine and fluorine atoms.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Description |
| ¹H | 3.6 - 3.8 | Azetidine ring protons |
| ¹H | 7.2 - 7.5 | Aromatic protons |
| ¹³C | ~45 | Azetidine ring carbons |
| ¹³C | 120 - 140 | Aromatic carbons |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by specific absorption bands. A key feature is the N-H stretching vibration, which is typically observed around 3280 cm⁻¹. vulcanchem.com The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the azetidine ring appears just below 3000 cm⁻¹. The region between 1100–1000 cm⁻¹ is characteristic of C-Cl and C-F aromatic bending modes. vulcanchem.com The presence of a band for the C=O group of a β-lactam ring, typically seen at 1670-1799 cm⁻¹, would be absent, confirming the azetidine structure over an azetidin-2-one (B1220530). jmchemsci.comresearchgate.net
FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the molecule.
| Technique | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| FT-IR | ~3280 | N-H Stretch |
| FT-IR | >3000 | Aromatic C-H Stretch |
| FT-IR | <3000 | Aliphatic C-H Stretch |
| FT-IR | 1100 - 1000 | C-Cl / C-F Aromatic Bending |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound (molecular formula: C₉H₉ClFN), the mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 187.6, consistent with its molecular weight of 185.63 g/mol . vulcanchem.comchemscene.com The isotopic pattern of the molecular ion is also diagnostic, showing a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, which is indicative of the presence of a single chlorine atom. miamioh.edu
The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve initial cleavage of the azetidine ring or loss of substituents. Common fragmentation pathways for related structures include the loss of the chlorine atom, followed by fragmentation of the heterocyclic ring or the aromatic moiety. nih.gov Analysis of these fragments helps to piece together the molecule's structure and confirm the identity of the substituents.
| Ion | m/z (calculated) | Description |
| [M]⁺ | 185.04 | Molecular Ion |
| [M+2]⁺ | 187.04 | Isotope peak due to ³⁷Cl |
| [M+H]⁺ | 186.05 | Protonated Molecular Ion |
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to validate the empirical formula and assess the purity of the compound.
For this compound, with the molecular formula C₉H₉ClFN, the theoretical elemental composition can be calculated. Experimental results from elemental analysis are expected to be in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the empirical formula. medwinpublishers.comaun.edu.eg
| Element | Theoretical Percentage (%) |
| Carbon (C) | 58.23 |
| Hydrogen (H) | 4.89 |
| Chlorine (Cl) | 19.10 |
| Fluorine (F) | 10.24 |
| Nitrogen (N) | 7.55 |
Structure Activity Relationship Sar and Molecular Design Principles for Azetidine Derivatives
Impact of the 2-(2-Chloro-4-fluorophenyl) Substituent on Molecular Interactions and Recognition
The 2-(2-chloro-4-fluorophenyl) substituent plays a pivotal role in defining the molecular interactions of the parent azetidine (B1206935) compound. The electronic properties of the halogen atoms, chlorine and fluorine, significantly influence the molecule's ability to engage with biological macromolecules.
Electron-Withdrawing Effects : Both chlorine and fluorine are electron-withdrawing groups. Their presence reduces the electron density of the phenyl ring, creating a polarized system. vulcanchem.com This polarization can be crucial for electrostatic or dipole-dipole interactions within a protein's binding pocket. The altered electronic nature of the aromatic ring can modulate its stacking interactions (π-π or cation-π) with amino acid residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonding : The chlorine atom, in particular, can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the outer side of the chlorine atom (known as the σ-hole) interacts favorably with a nucleophilic or electron-rich site, such as a backbone carbonyl oxygen or the side chain of aspartate, glutamate, or serine in a protein. This specific interaction can enhance binding affinity and selectivity.
The strategic placement of these halogens is critical. The ortho-chloro and para-fluoro substitution pattern is a common motif in medicinal chemistry, often selected to block metabolic sites or to fine-tune electronic properties for optimal target engagement. researchgate.net
Table 1: Influence of Phenyl Substituents on Molecular Properties
| Feature | Impact on Molecular Interaction | Source |
| Electron-Withdrawing Nature | Modulates ring electron density, affecting π-stacking and electrostatic interactions. | vulcanchem.comnih.gov |
| Halogen Bonding Potential (Cl) | Can form specific, directional interactions with electron-rich atoms in a binding site, enhancing affinity. | researchgate.net |
| Increased Lipophilicity | Promotes hydrophobic interactions with nonpolar pockets of target proteins. | vulcanchem.com |
Stereochemical Influence on Molecular Recognition and Preferred Conformations
Stereochemistry is a fundamental aspect of molecular recognition, as biological systems are inherently chiral. For 2-(2-Chloro-4-fluorophenyl)azetidine, the carbon atom at the 2-position of the azetidine ring is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S).
The three-dimensional arrangement of the substituents around this chiral center is crucial for a precise fit into a specific binding site. It is well-established that different enantiomers of a drug can have vastly different pharmacological activities, with one enantiomer often being significantly more potent (the eutomer) while the other may be less active or even contribute to off-target effects (the distomer).
Role of Azetidine Ring Strain in Modulating Molecular Interactions
The four-membered azetidine ring is characterized by significant ring strain, with an approximate strain energy of 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This inherent strain has several important consequences for molecular interactions.
Rigid Scaffold : The ring strain imparts a high degree of rigidity to the azetidine ring. researchgate.net Unlike more flexible five- or six-membered rings, the azetidine ring provides a more conformationally restricted scaffold. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity.
Unique Geometric Vectors : The fixed geometry of the azetidine ring positions substituents in well-defined spatial orientations. This allows for the precise placement of pharmacophoric features, such as the 2-(2-chloro-4-fluorophenyl) group and the nitrogen atom, to optimize interactions with a receptor.
Enhanced Reactivity : While stable enough for handling, the ring strain makes the azetidine ring more susceptible to nucleophilic attack and ring-opening reactions compared to larger heterocyclic systems. rsc.orgrsc.orgnih.gov This reactivity can be a factor in both its mechanism of action (e.g., covalent binding) and its metabolic pathways.
Design Strategies for Modulating Physicochemical and Biological Properties based on Structural Variations
The this compound scaffold serves as a template for further chemical modification to optimize drug-like properties. Medicinal chemistry efforts often focus on systematic structural variations to improve potency, selectivity, solubility, and metabolic stability. acs.org
N-Substituent Modification : The nitrogen atom of the azetidine ring is a common point for modification. Introducing different substituents on the nitrogen can modulate basicity (pKa), polarity, and steric bulk. For example, adding polar groups can increase aqueous solubility, while adding larger, lipophilic groups can enhance binding in a hydrophobic pocket or modulate the molecule's pharmacokinetic profile.
Aromatic Ring Substitution : While the 2-chloro-4-fluoro pattern provides a specific electronic and steric profile, alternative substitution patterns can be explored. Moving or changing the halogen atoms (e.g., to bromine) or introducing other groups (e.g., methoxy, cyano) can fine-tune the electronic properties and interaction potential of the phenyl ring. Such modifications aim to balance potency with properties like metabolic stability. medwinpublishers.com
Azetidine Ring Substitution : Adding substituents to other positions on the azetidine ring (e.g., the 3-position) can introduce new interaction points or alter the molecule's conformational preferences.
Table 2: Design Strategies for Azetidine Derivatives
| Modification Site | Goal of Modification | Potential Outcome | Source |
| Azetidine Nitrogen | Modulate pKa, solubility, and steric profile. | Improved pharmacokinetics, new receptor interactions. | nih.govacs.org |
| Phenyl Ring | Fine-tune electronics, lipophilicity, and metabolic stability. | Enhanced potency, reduced metabolic clearance. | medwinpublishers.commdpi.com |
| Azetidine C3-Position | Introduce new vectors for interaction, alter conformation. | Increased selectivity, novel binding modes. | mdpi.com |
Identification of Key Structural Features for Desired Molecular Effects
Based on SAR principles, several structural features of this compound are key to its molecular effects.
The Azetidine Ring : This strained, rigid scaffold acts as the core structural framework. rsc.org It correctly orients the substituents for interaction with a biological target and its inherent strain contributes to its chemical character.
The Phenyl Substituent at the 2-Position : This group is critical for establishing key binding interactions, such as hydrophobic and π-stacking interactions. Its presence is fundamental to the molecule's recognition by a target.
The Halogen Atoms (Cl and F) : These are not mere decorations but crucial modulators of the molecule's properties. vulcanchem.com The electron-withdrawing nature of the halogens fine-tunes the electronics of the phenyl ring, while the chlorine atom offers the potential for specific halogen bonding. researchgate.netnih.gov Their presence also enhances lipophilicity, which is important for cell permeability and hydrophobic interactions.
The Azetidine Nitrogen : As a basic center (pKa ≈ 9.1), the nitrogen atom can participate in hydrogen bonding as a hydrogen bond acceptor or, in its protonated form, engage in ionic interactions with acidic residues like aspartate or glutamate. vulcanchem.com
The combination of these features—a rigid core, a tailored aromatic interacting group, and precisely placed electronic modulators—underpins the molecular design of this and related azetidine derivatives.
2 2 Chloro 4 Fluorophenyl Azetidine As a Versatile Synthetic Building Block
Incorporation into Complex Heterocyclic Systems and Hybrid Molecules
The inherent ring strain and the presence of a reactive secondary amine make 2-(2-Chloro-4-fluorophenyl)azetidine an excellent precursor for the synthesis of more elaborate molecular architectures, including fused, bridged, and spirocyclic systems. nih.govnih.gov The secondary amine (N-H) serves as a nucleophilic handle for a variety of functionalization reactions, while the strained C-N bonds can be selectively cleaved under certain conditions to facilitate ring-expansion or rearrangement reactions.
The synthesis of hybrid molecules, where the azetidine (B1206935) moiety is combined with other distinct pharmacophores, is a common strategy in drug discovery. nih.govmdpi.com The N-H group of this compound can be readily acylated or alkylated, allowing it to be tethered to other heterocyclic cores. For instance, reaction with chloroacetyl chloride in the presence of a base can lead to the formation of an N-acylated product, which can be a precursor for further cyclization reactions to generate bicyclic systems. orientjchem.orgresearchgate.net
Furthermore, the diversification of the azetidine core itself can lead to complex systems. Ring-closing metathesis is a powerful tool for creating fused ring systems. N-alkylation of the azetidine with an appropriate diene precursor, followed by treatment with a Grubbs catalyst, can yield azetidine-fused eight-membered rings. nih.gov This demonstrates how the simple azetidine building block can be elaborated into more complex and conformationally constrained heterocyclic scaffolds.
| Reaction Type | Reactant | Potential Product Scaffold | Synthetic Utility |
|---|---|---|---|
| N-Acylation/Cyclization | Chloroacetyl Chloride | Fused Azetidinone System | Creation of β-lactam-containing bicyclic structures. researchgate.net |
| N-Alkylation/Ring-Closing Metathesis | Allyl Bromide (followed by Grubbs catalyst) | Azetidine-fused Macrocycle | Access to medium-to-large ring systems with constrained geometry. nih.gov |
| Pictet-Spengler Reaction | Aldehyde (after N-alkylation with a suitable precursor) | Azetidine-fused Tetrahydroisoquinoline | Construction of complex polycyclic scaffolds found in natural products. |
| Suzuki-Miyaura Cross-Coupling | Brominated Heterocycle (after N-arylation) | Bi-heterocyclic Hybrid Molecule | Direct linkage of the azetidine nitrogen to another aromatic system. nih.gov |
Application in Peptide Mimetics and Constrained Analogues
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The replacement of proteinogenic amino acids with constrained analogues is a key strategy in this field. Azetidine-2-carboxylic acid, a four-membered ring homologue of proline, is known to introduce significant conformational constraints into a peptide backbone. rsc.org This rigidity is due to the quasi-planar geometry of the four-membered ring, which restricts the available dihedral angles and can induce specific secondary structures, such as β-turns. rsc.orgscispace.com
Incorporating this compound into a peptide sequence effectively introduces a constrained, non-natural amino acid analogue. The 2-(2-chloro-4-fluorophenyl) group acts as a rigid, aromatic side chain, which can engage in specific interactions with biological targets. The substitution of a proline residue with this building block can lead to several benefits:
Conformational Rigidity : The azetidine ring reduces the flexibility of the peptide backbone, which can lock the molecule into its bioactive conformation and reduce the entropic penalty upon binding to a receptor. rsc.org
Induction of β-Turns : The unique geometry of the azetidine ring can promote the formation of β-turns, which are critical recognition motifs in many protein-protein interactions. nih.gov
Enhanced Proteolytic Stability : The unnatural azetidine structure is often resistant to degradation by proteases, leading to a longer biological half-life compared to natural peptides. nih.gov
The synthesis of such peptidomimetics typically involves standard solution-phase or solid-phase peptide synthesis protocols, where the protected this compound is coupled as a custom amino acid building block. scispace.comnih.gov
| Finding | Implication for this compound | Reference |
|---|---|---|
| The 3-aminoazetidine (3-AAz) subunit acts as a potent turn-inducing element, facilitating the efficient cyclization of small peptides. | The azetidine core, as in the title compound, can pre-organize a linear peptide for macrocyclization. | nih.gov |
| Replacing proline with azetidine-2-carboxylic acid leads to a reduction in conformational flexibility due to the ring's quasi-planar geometry. | Incorporation of this compound would create a highly constrained peptide analogue. | rsc.org |
| Peptides containing azetidine rings show a higher propensity for the amide bond involving the azetidine nitrogen to adopt a cis conformation. | This can be used to fine-tune the three-dimensional structure of a peptide mimetic. | rsc.org |
| Introduction of an azetidine moiety into a cyclohexapeptide improves its stability against proteases. | Peptidomimetics containing this compound are expected to have enhanced biological stability. | nih.gov |
Use in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are powerful tools for generating molecular diversity. nih.gov These reactions are highly atom-economical and efficient, making them ideal for the rapid assembly of compound libraries for high-throughput screening. beilstein-journals.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in this area. nih.govresearchgate.net
The this compound molecule is an ideal candidate for use in certain MCRs due to its primary/secondary amine functionality. In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylaminocarboxamide. beilstein-journals.orgnih.gov By using this compound as the amine component, a diverse array of complex molecules can be generated, each bearing the core azetidine scaffold.
The utility of this approach lies in its modularity. By systematically varying the other three components—the aldehyde, carboxylic acid, and isocyanide—a large library of structurally diverse compounds can be synthesized from a single azetidine building block. This strategy allows for the exploration of a vast chemical space around the this compound core, facilitating the identification of new bioactive molecules. The resulting Ugi products can also serve as intermediates for subsequent cyclization reactions, further expanding the accessible molecular diversity. bris.ac.uk
| Component | Example Reactant | Role in Reaction |
|---|---|---|
| Amine | This compound | Provides the core scaffold and one point of diversity. |
| Carbonyl | Cyclohexanecarboxaldehyde | Introduces a second point of diversity (R1). |
| Carboxylic Acid | Acetic Acid | Introduces a third point of diversity (R2). |
| Isocyanide | tert-Butyl Isocyanide | Introduces a fourth point of diversity (R3). |
| Product Type | α-(acetylamino)-N-(tert-butyl)-N-(2-(2-chloro-4-fluorophenyl)azetidin-1-yl)cyclohexaneacetamide |
Future Research Directions and Emerging Paradigms in Azetidine Chemistry
Development of Novel Asymmetric Synthetic Methodologies for Enantiomerically Pure Azetidines
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure azetidines is a paramount objective in modern organic chemistry. eurekaselect.comacs.org While various strategies for azetidine (B1206935) synthesis exist, including intramolecular cyclizations and cycloaddition reactions, the pursuit of novel asymmetric methodologies continues to be a vibrant area of research. magtech.com.cnresearchgate.net
Future efforts will likely focus on several promising avenues:
Transition-Metal Catalysis: Building upon established methods like nickel-catalyzed cross-coupling, researchers are expected to explore a wider range of transition metals and ligand systems to achieve higher enantioselectivities and broader substrate scope. nih.gov For a target like 2-(2-Chloro-4-fluorophenyl)azetidine, this could involve the asymmetric coupling of a suitable organometallic reagent with a prochiral precursor.
Organocatalysis: The use of small organic molecules as catalysts offers a green and often complementary alternative to metal-based systems. nih.gov Future research will likely see the development of novel chiral organocatalysts for the enantioselective formation of the azetidine ring, potentially through Michael additions or other C-N bond-forming reactions.
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as tert-butanesulfinamides, has proven effective for the synthesis of enantioenriched C2-substituted azetidines. acs.org Further development in this area could lead to more efficient and easily removable auxiliaries, streamlining the synthesis of specific enantiomers of compounds like this compound.
Photochemical Methods: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, are emerging as powerful tools for the synthesis of functionalized azetidines. rsc.orgacs.org Future work will likely focus on expanding the scope and controlling the stereochemistry of these photochemical cycloadditions.
A summary of emerging asymmetric synthetic strategies is presented in the table below.
| Methodology | Catalyst/Reagent Type | Potential Advantages |
| Transition-Metal Catalysis | Nickel, Palladium, Copper complexes | High efficiency, broad functional group tolerance |
| Organocatalysis | Chiral amines, thioureas, squaramides | Metal-free, environmentally benign, unique reactivity |
| Chiral Auxiliaries | tert-Butanesulfinamide | Reliable stereochemical control, both enantiomers accessible |
| Photochemistry | Visible-light photocatalysts | Mild reaction conditions, access to unique structures |
Advanced Mechanistic Studies using Real-Time Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. The application of advanced real-time spectroscopic techniques is set to revolutionize mechanistic studies in azetidine chemistry. magritek.com Techniques such as in-situ NMR, IR, and UV/Vis spectroscopy allow for the continuous monitoring of reaction progress, providing valuable data on the formation of intermediates, reaction kinetics, and the influence of various parameters. magritek.com
For the synthesis of this compound, real-time spectroscopic analysis could be employed to:
Elucidate Reaction Pathways: By observing the appearance and disappearance of key species, researchers can confirm proposed reaction mechanisms and identify any unexpected intermediates or side reactions.
Optimize Reaction Conditions: The ability to monitor reactions in real-time facilitates the rapid optimization of parameters such as temperature, catalyst loading, and reagent stoichiometry to maximize yield and selectivity.
Enhance Safety and Scalability: For potentially hazardous or exothermic reactions, real-time monitoring can provide early warnings of deviations from desired conditions, enabling better control and safer scale-up. nih.gov
Computational investigations, such as Density Functional Theory (DFT) studies, will continue to complement experimental work, providing theoretical insights into transition states and reaction energetics that are often difficult to obtain through spectroscopy alone. acs.orgnih.gov
Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design and Synthesis Planning
The integration of artificial intelligence (AI) and machine learning (ML) is poised to transform the landscape of chemical synthesis and drug discovery. osti.govnih.govduke.edu In the context of azetidine chemistry, these computational tools can be applied to several key areas:
Computer-Aided Synthesis Planning (CASP): ML algorithms can be trained on vast databases of known chemical reactions to predict viable retrosynthetic pathways for complex target molecules like this compound. nih.govresearchgate.net This can significantly accelerate the process of designing a synthetic route, suggesting novel and non-intuitive disconnections.
Predictive Modeling: AI can be used to predict the physicochemical properties, biological activity, and potential toxicity of novel azetidine derivatives before they are synthesized. nih.gov This allows chemists to prioritize the synthesis of compounds with the most promising profiles, saving time and resources.
Reaction Optimization: Machine learning models can be used to predict reaction outcomes, such as yield and selectivity, based on a given set of reaction parameters. nottingham.ac.uk This can guide the experimental design process and facilitate the rapid optimization of synthetic procedures.
Exploration of New Biological Targets and Pathways at the Molecular Level
Azetidine-containing molecules have been investigated for a range of biological activities, including antibacterial, antiviral, and anticancer properties. ontosight.aiontosight.ai Many azetidine derivatives have been evaluated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, or as modulators of GABA uptake transporters. researchgate.netnih.gov
Future research will focus on expanding the scope of biological targets for azetidine derivatives. For a compound like this compound, this exploration could involve:
Target-Based Screening: Screening the compound against a diverse panel of known biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify novel interactions.
Phenotypic Screening: Evaluating the effect of the compound in cell-based assays that model various diseases to uncover its potential therapeutic applications without a preconceived target.
Mechanism of Action Studies: Once a biological activity is identified, detailed molecular studies will be necessary to elucidate the precise mechanism by which the compound exerts its effect. This may involve techniques such as X-ray crystallography to determine the binding mode of the compound to its target protein.
The structural rigidity and unique vectoral projection of substituents from the azetidine ring make it an attractive scaffold for probing the binding pockets of proteins and other biological macromolecules.
Green Chemistry and Sustainable Synthesis Approaches for Azetidine Derivatives
The principles of green chemistry are becoming increasingly important in all areas of chemical synthesis. Future research in azetidine chemistry will undoubtedly place a greater emphasis on the development of sustainable and environmentally benign synthetic methods. researchgate.net Key areas of focus include:
Continuous Flow Synthesis: Moving reactions from traditional batch processes to continuous flow systems can offer numerous advantages, including improved safety, better heat and mass transfer, and easier scalability. uniba.it The development of flow-based methods for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-derived solvents like cyclopentyl methyl ether (CPME), is a key goal of green chemistry. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. Reactions like [2+2] cycloadditions are inherently atom-economical. researchgate.net
Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Developing highly efficient and recyclable catalysts for azetidine synthesis will be a continuing area of research.
By embracing these green chemistry principles, the synthesis of valuable azetidine derivatives can be made more sustainable, reducing the environmental impact of chemical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
